Midostaurin

Übersicht

Beschreibung

PKC412, also known as midostaurin, is a multikinase inhibitor that was initially developed as a protein kinase C inhibitor. It has since been found to inhibit a variety of kinases, including fms-like tyrosine kinase 3, vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and stem cell factor receptor. PKC412 is used in the treatment of acute myeloid leukemia with fms-like tyrosine kinase 3 mutations and advanced systemic mastocytosis .

Wirkmechanismus

Target of Action

Midostaurin, also known as PKC412, is a multi-targeted protein kinase inhibitor . Its main targets include the kinase domain receptor, vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), stem cell factor receptor c-KIT, and both mutated and wild-type Fms-like tyrosine kinase 3 (FLT3) kinases .

Mode of Action

This compound works by binding to the catalytic domain of these kinases, inhibiting their activity . This inhibition disrupts the downstream signaling pathways of these kinases, leading to growth arrest and enhanced apoptosis . This compound also upregulates endothelial nitric oxide synthase (eNOS) gene expression .

Biochemical Pathways

The inhibition of these kinases by this compound affects multiple biochemical pathways. For instance, the inhibition of FLT3 disrupts the signaling pathway that promotes the proliferation and survival of leukemia cells . Similarly, the inhibition of c-KIT, a receptor tyrosine kinase, disrupts the signaling pathways that drive the growth of mast cells, which are overproduced in systemic mastocytosis .

Result of Action

The inhibition of these kinases by this compound has shown to have significant effects on disease progression. In acute myeloid leukemia (AML) patients with FLT3 mutations, treatment with this compound has been shown to improve overall survival by 23% . In patients with advanced systemic mastocytosis, this compound has demonstrated a high rate of durable responses .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of specific genetic mutations, such as FLT3 mutations in AML patients, can enhance the drug’s effectiveness . Additionally, the drug’s effectiveness can be influenced by the patient’s overall health status and the presence of other medical conditions.

Biochemische Analyse

Biochemical Properties

Midostaurin plays a significant role in biochemical reactions by inhibiting multiple kinases, including protein kinase C (PKC) subtypes α, β, and γ, as well as FLT3, c-Kit, and VEGFR1/2 . These interactions disrupt essential cell processes, thereby inhibiting cancer cell growth and proliferation. This compound also upregulates endothelial nitric oxide synthase (eNOS) gene expression .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It induces cell cycle arrest in the G2/M phase and promotes apoptosis in cancer cells . Additionally, this compound influences cell signaling pathways by inhibiting the activation of MAPK and c-fos transcription . These actions result in the suppression of cell growth and proliferation, particularly in cancerous cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding sites of target kinases, thereby inhibiting their autophosphorylation and subsequent activation . This inhibition disrupts downstream signaling pathways, leading to growth arrest and apoptosis in cancer cells. This compound’s ability to inhibit multiple kinases makes it a potent anti-cancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and maintains its inhibitory activity over extended periods . Long-term studies have shown that this compound can lead to sustained suppression of cancer cell growth and prolonged survival in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as nausea, vomiting, and lymphocytopenia have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is extensively metabolized by the enzyme CYP3A4 to form two major active metabolites, CGP52421 and CGP62221 . These metabolites retain inhibitory activity against target kinases, contributing to the overall therapeutic effects of this compound. The compound’s metabolism also involves interactions with other enzymes and cofactors, affecting metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its therapeutic efficacy. This compound’s distribution is also influenced by its binding to plasma proteins, which can impact its bioavailability and activity.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound is known to localize to the Golgi apparatus and endoplasmic reticulum, where it exerts its inhibitory effects on target kinases . This localization is directed by specific targeting signals and post-translational modifications, ensuring that this compound reaches its intended sites of action within the cell.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: PKC412 wird durch eine Reihe chemischer Reaktionen synthetisiert, die von Staurosporin, einem Indolocarbazol-Alkaloid, ausgehen. Die Synthese beinhaltet die Benzoylierung von Staurosporin zur Bildung von N-Benzoyl-Staurosporin, gefolgt von weiteren Modifikationen, um die gewünschten funktionellen Gruppen einzuführen .

Industrielle Produktionsmethoden: Die industrielle Produktion von PKC412 beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und Ethanol, wobei Temperatur und Reaktionszeiten sorgfältig gesteuert werden, um das gewünschte Produkt zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: PKC412 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Reagenzien wie Halogene oder Nukleophile unter bestimmten Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .

Wissenschaftliche Forschungsanwendungen

PKC412 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug zur Untersuchung der Kinasehemmung und der Signaltransduktionswege verwendet.

Biologie: Untersucht auf seine Auswirkungen auf Zellproliferation, Apoptose und Angiogenese.

Medizin: Zugelassen zur Behandlung von akuter myeloischer Leukämie mit Fms-ähnlichen Tyrosinkinase-3-Mutationen und fortgeschrittener systemischer Mastocytose.

Industrie: Wird bei der Entwicklung neuer Therapeutika und in der Arzneimittelforschungs- und -entwicklung eingesetzt.

5. Wirkmechanismus

PKC412 übt seine Wirkung aus, indem es mehrere Kinasen hemmt, darunter Protein-Kinase-C, Fms-ähnliche Tyrosinkinase 3, vaskulären endothelialen Wachstumsfaktorrezeptor und Plättchen-abgeleiteten Wachstumsfaktorrezeptor. Es bindet an die katalytische Domäne dieser Kinasen und verhindert deren Aktivierung und die nachfolgenden Signalwege. Diese Hemmung führt zu Wachstumsarrest, Apoptose und reduzierter Angiogenese in Krebszellen .

Ähnliche Verbindungen:

Sorafenib: Ein weiterer Multikinase-Inhibitor mit Aktivität gegen Fms-ähnliche Tyrosinkinase 3, vaskulären endothelialen Wachstumsfaktorrezeptor und Plättchen-abgeleiteten Wachstumsfaktorrezeptor.

Sunitinib: Hemmt ähnliche Ziele, darunter den vaskulären endothelialen Wachstumsfaktorrezeptor und den Plättchen-abgeleiteten Wachstumsfaktorrezeptor.

Einzigartigkeit von PKC412: PKC412 ist einzigartig in seiner Fähigkeit, eine breite Palette von Kinasen zu hemmen, was es gegen verschiedene Krebsarten wirksam macht. Seine spezifische Hemmung von Fms-ähnlichen Tyrosinkinase-3-Mutationen bei akuter myeloischer Leukämie unterscheidet es von anderen Kinase-Inhibitoren .

Vergleich Mit ähnlichen Verbindungen

Sorafenib: Another multikinase inhibitor with activity against fms-like tyrosine kinase 3, vascular endothelial growth factor receptor, and platelet-derived growth factor receptor.

Sunitinib: Inhibits similar targets, including vascular endothelial growth factor receptor and platelet-derived growth factor receptor.

Uniqueness of PKC412: PKC412 is unique in its ability to inhibit a broad range of kinases, making it effective against multiple types of cancer. Its specific inhibition of fms-like tyrosine kinase 3 mutations in acute myeloid leukemia sets it apart from other kinase inhibitors .

Eigenschaften

Key on ui mechanism of action |

It potently inhibits multiple receptor tyrosine kinases. Midostaurin and its major active metabolites CGP62221 and CGP52421 inhibit the activity of protein kinase C alpha (PKCalpha), VEGFR2, KIT, PDGFR and WT and/or mutant FLT3 tyrosine kinases. Inhibition of FLT3 receptor signalling cascades induces apoptosis of target leukemia cells expressing target receptors and mast cells, in addition to its antiproliferative activity toward multiple cancer cell lines. Midostaurin also interacts with organic anion transporter (OATP) 1A1 and multidrug resistance protein (MRP)-2 according to preliminary in vitro studies. |

|---|---|

CAS-Nummer |

120685-11-2 |

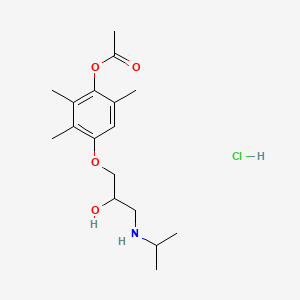

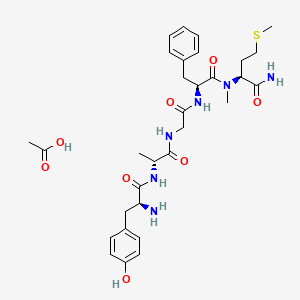

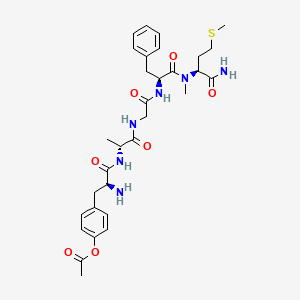

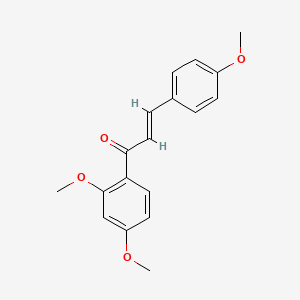

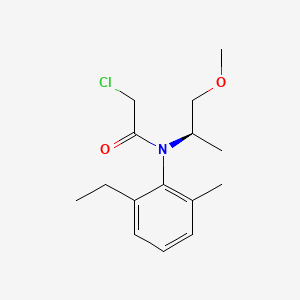

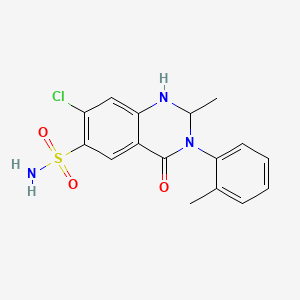

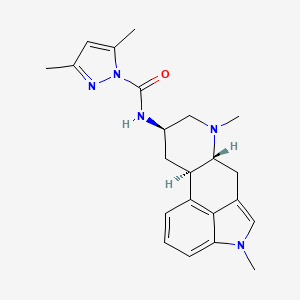

Molekularformel |

C35H30N4O4 |

Molekulargewicht |

570.6 g/mol |

IUPAC-Name |

N-[(2S,3R,4R,6S)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide |

InChI |

InChI=1S/C35H30N4O4/c1-35-32(42-3)25(37(2)34(41)19-11-5-4-6-12-19)17-26(43-35)38-23-15-9-7-13-20(23)28-29-22(18-36-33(29)40)27-21-14-8-10-16-24(21)39(35)31(27)30(28)38/h4-16,25-26,32H,17-18H2,1-3H3,(H,36,40)/t25-,26+,32-,35+/m1/s1 |

InChI-Schlüssel |

BMGQWWVMWDBQGC-AKZXJVOYSA-N |

SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC |

Isomerische SMILES |

C[C@@]12[C@@H]([C@@H](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC |

Kanonische SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC |

Aussehen |

Solid powder |

melting_point |

235-260 |

Key on ui other cas no. |

120685-11-2 |

Piktogramme |

Irritant; Health Hazard; Environmental Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>5 years if stored properly |

Löslichkeit |

<1mg/mL |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

4'-N-benzoyl staurosporine 4'-N-benzoylstaurosporine benzoylstaurosporine CGP 41 251 CGP 41251 CGP-41251 midostaurin N-((9S,10R,11R,13R)-10-methoxy-9-methyl-1-oxo-2,3,10,11,12,13-hexahydro-9,13-epoxy-1H,9H-diindolo(1,2,3-GH:3',2',1'-lm)pyrrolo(3,4-j)(1,7)benzodiazonin-11-yl)-n-methylbenzamide PKC 412 PKC-412 PKC412 Rydapt |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.